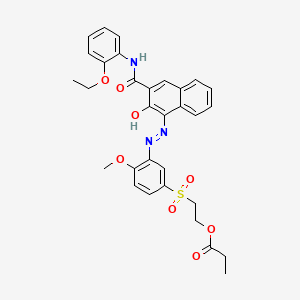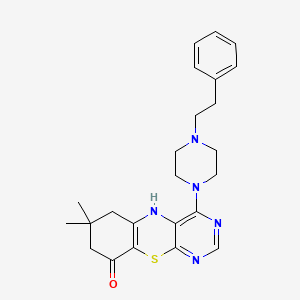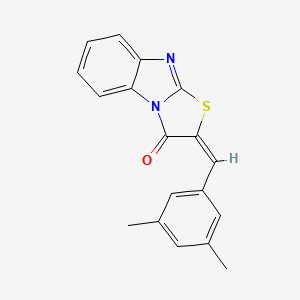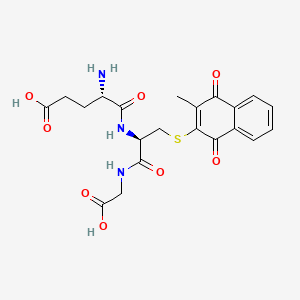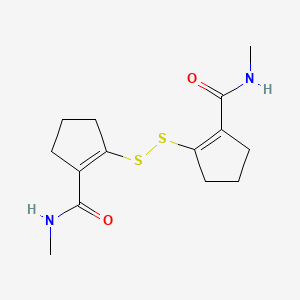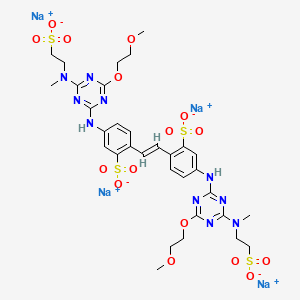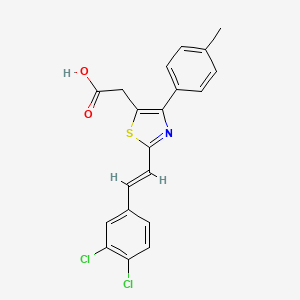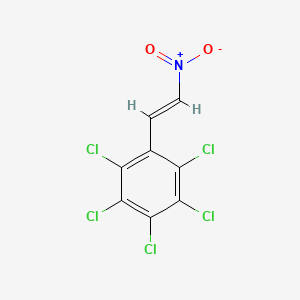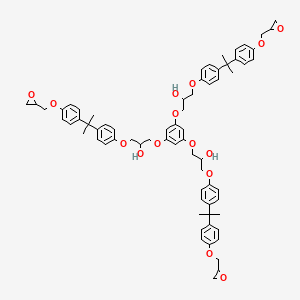
1,1',1''-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes multiple phenyl and epoxy groups
Preparation Methods
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzene Core: The benzene core is functionalized with oxy groups through reactions involving phenol derivatives.
Attachment of Epoxy Groups: The epoxy groups are introduced via epoxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Final Assembly: The final compound is assembled through etherification reactions, where the phenyl groups are linked to the benzene core via oxy bridges.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy groups, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to form cross-linked networks.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) involves its interaction with molecular targets through its phenyl and epoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in drug delivery or materials science.
Comparison with Similar Compounds
Similar compounds to 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) include:
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalonitrile
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of phenyl and epoxy groups in 1,1’,1’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)propan-2-ol) provides distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
85168-96-3 |
|---|---|
Molecular Formula |
C69H78O15 |
Molecular Weight |
1147.3 g/mol |
IUPAC Name |
1-[3,5-bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C69H78O15/c1-67(2,49-13-25-58(26-14-49)79-40-64-43-82-64)46-7-19-55(20-8-46)73-34-52(70)37-76-61-31-62(77-38-53(71)35-74-56-21-9-47(10-22-56)68(3,4)50-15-27-59(28-16-50)80-41-65-44-83-65)33-63(32-61)78-39-54(72)36-75-57-23-11-48(12-24-57)69(5,6)51-17-29-60(30-18-51)81-42-66-45-84-66/h7-33,52-54,64-66,70-72H,34-45H2,1-6H3 |
InChI Key |
LUJXRCDTCHTUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC(=CC(=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC7CO7)O)OCC(COC8=CC=C(C=C8)C(C)(C)C9=CC=C(C=C9)OCC1CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


